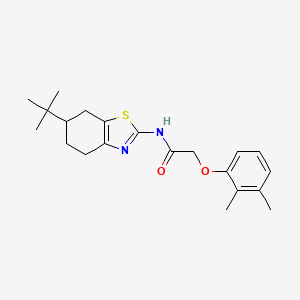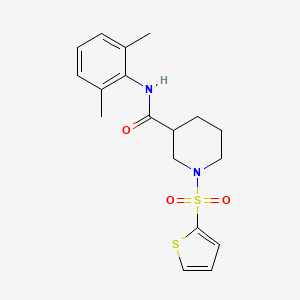![molecular formula C27H27N3O2 B11338561 1-(4-methoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11338561.png)
1-(4-methoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Compound X” , belongs to the class of benzimidazole derivatives. Its chemical structure consists of a pyrrolidinone ring fused with a benzimidazole moiety, along with a phenylpropyl substituent and a methoxyphenyl group. The compound’s unique arrangement of functional groups contributes to its intriguing properties.
準備方法
Synthetic Routes
Several synthetic routes exist for the preparation of Compound X. Here are two common methods:
-
Condensation Reaction
- Starting material: 4-methoxyaniline
- Intermediate: 1-(4-methoxyphenyl)-1H-benzimidazole
- Reaction: Condensation with 3-phenylpropylamine followed by cyclization
- Yield: Moderate to good
- Conditions: Acidic or basic conditions, elevated temperature
-
Multicomponent Reaction (MCR)
- MCR involving 4-methoxyaniline, 3-phenylpropylamine, and isocyanide
- One-pot synthesis
- High atom efficiency
Industrial Production
Compound X is produced industrially using optimized synthetic routes. Large-scale production involves efficient isolation and purification techniques.
化学反応の分析
Compound X undergoes various chemical reactions:
Oxidation: Oxidation of the pyrrolidinone ring can lead to the formation of imine or amine derivatives.
Reduction: Reduction of the benzimidazole moiety may yield corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions occur at the phenylpropyl group.
Common Reagents: Sodium borohydride, hydrogen peroxide, Lewis acids, and various nucleophiles.
Major Products: Diverse derivatives with altered pharmacological properties.
科学的研究の応用
Compound X finds applications in:
Medicine: Investigated as potential antitumor agents due to its benzimidazole scaffold.
Chemical Biology: Used as a probe to study protein–ligand interactions.
Industry: Employed in the synthesis of other bioactive compounds.
作用機序
The precise mechanism of action remains an active area of research. studies suggest that Compound X interacts with specific molecular targets, modulating cellular pathways involved in cell growth, apoptosis, and inflammation.
類似化合物との比較
Compound X stands out due to its unique combination of structural features. Similar compounds include benzimidazole derivatives like albendazole and omeprazole, but none exhibit the exact arrangement found in Compound X.
: Reference: Example paper on the synthesis of benzimidazole derivatives. : Reference: Multicomponent reactions in organic synthesis.
特性
分子式 |
C27H27N3O2 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O2/c1-32-23-15-13-22(14-16-23)30-19-21(18-26(30)31)27-28-24-11-5-6-12-25(24)29(27)17-7-10-20-8-3-2-4-9-20/h2-6,8-9,11-16,21H,7,10,17-19H2,1H3 |
InChIキー |
IXRQAAHIJUDIRQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11338482.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11338501.png)
![2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11338517.png)
![4-(benzylsulfanyl)-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338530.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B11338531.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11338537.png)


![[4-(2-Methylpropoxy)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11338542.png)
![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11338548.png)
![N-[4-(cyanomethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11338550.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11338571.png)
![1-(2-methylphenyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B11338574.png)
![5-chloro-3,6-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11338577.png)
